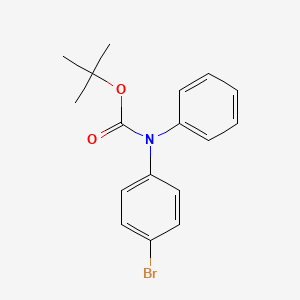tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
CAS No.: 911293-26-0
Cat. No.: VC4131842
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 911293-26-0 |
|---|---|
| Molecular Formula | C17H18BrNO2 |
| Molecular Weight | 348.2 |
| IUPAC Name | tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
| Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 |
| Standard InChI Key | LSAQBBSMSWPVOL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
Structural Features
-
Core structure: A carbamate group () bridges a tert-butyl group and two aromatic rings:
-
Steric and electronic effects: The tert-butyl group provides steric bulk, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Route 1:
-
Starting material: 4-Bromoaniline.
-
Reagents: Di-tert-butyl dicarbonate (Boc anhydride), triethylamine.
-
Conditions: Anhydrous dichloromethane, 0°C to room temperature, 16 hours .
Route 2:
-
Suzuki coupling: Reacting tert-butyl N-(4-bromophenyl)carbamate with phenylboronic acid in the presence of palladium catalysts .
Industrial-Scale Optimization
-
Batch reactions: Employed to enhance yield and purity.
-
Purification: Recrystallization or column chromatography using ethyl acetate/hexane mixtures .
Physicochemical Properties
Thermal and Physical Data
| Property | Value | Source |
|---|---|---|
| Melting point | 82–84°C | |
| Boiling point | 428.8°C (predicted) | |
| Density | 1.340 ± 0.06 g/cm³ | |
| Solubility | Soluble in DCM, THF; insoluble in water |
Spectroscopic Data
-
NMR (CDCl):
Chemical Reactivity and Applications
Substitution Reactions
-
Bromine displacement: Facilitates Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .
Hydrolysis
Applications in Pharmaceutical Synthesis
-
Antimicrobial agents: Serves as a precursor to carboxamido derivatives with demonstrated bioactivity .
-
Enzyme inhibitors: Analogous carbamates inhibit acetylcholinesterase and serotonin transporters .
Biological Activity
Enzyme Inhibition
-
Acetylcholinesterase (AChE): Moderate inhibition observed in structurally similar carbamates, suggesting potential for neurodegenerative disease research.
-
Serotonin transporter (SERT): Preliminary studies indicate modulation of serotonin reuptake mechanisms.
Future Directions
Drug Discovery
-
Lead optimization: Explore modifications to the phenyl and bromophenyl groups to enhance bioactivity .
-
Targeted delivery: Develop prodrugs leveraging carbamate stability .
Green Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume